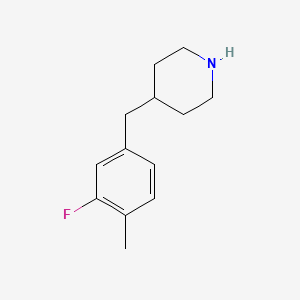

4-(3-Fluoro-4-methyl-benzyl)-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Fluoro-4-methyl-benzyl)-piperidine (FMBP) is a synthetic piperidine derivative that has been studied for its potential medicinal applications. FMBP has been investigated for its anti-inflammatory, anti-tumor, and antifungal effects. It has also been studied as a potential therapeutic agent for the treatment of Parkinson’s disease. In addition, FMBP has been studied in the context of developing novel therapeutic agents for cancer and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Isotopomers

A study by Proszenyák et al. (2005) developed convenient methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, demonstrating the compound's utility in chemical synthesis research, particularly in the preparation of deuterated compounds via the Grignard reaction. This process is significant for creating labeled compounds for pharmacokinetic and metabolic studies (Proszenyák et al., 2005).

Molecular Structure Analysis

Kavitha et al. (2014) investigated the molecular structure of a salt related to the 4-(3-Fluoro-4-methyl-benzyl)-piperidine family, focusing on the conformation and interactions within the crystal structure. Such studies are crucial for understanding the physicochemical properties of new compounds, which can inform their applications in drug design and material science (Kavitha et al., 2014).

Radioligand Development for Neurological Research

Skaddan et al. (2000) explored piperidyl and pyrrolidyl benzilates, derived from 4-piperidinol, for their potential as in vivo ligands for muscarinic acetylcholine receptors. These compounds, including those with fluorine-18 labeling, have applications in neurological research, particularly for investigating receptor dynamics in various brain disorders (Skaddan et al., 2000).

Drug Discovery and Development

Research on novel anaplastic lymphoma kinase (ALK) inhibitors by Teffera et al. (2013) identified compounds with potential cancer treatment applications. The study highlights the role of structural derivatives of 4-(3-Fluoro-4-methyl-benzyl)-piperidine in developing new therapeutic agents, underlining the importance of chemical synthesis in drug discovery (Teffera et al., 2013).

Material Science and Corrosion Inhibition

A study by Kaya et al. (2016) on piperidine derivatives, including those related to 4-(3-Fluoro-4-methyl-benzyl)-piperidine, evaluated their efficacy as corrosion inhibitors for iron. This research illustrates the compound's potential applications beyond pharmacology, extending to materials science and engineering to protect metals from corrosion (Kaya et al., 2016).

Eigenschaften

IUPAC Name |

4-[(3-fluoro-4-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWMVSFZFNWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCNCC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588788 |

Source

|

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-methyl-benzyl)-piperidine | |

CAS RN |

955287-58-8 |

Source

|

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)